molecular formula C12H13NO3 B2481688 (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone CAS No. 905810-60-8

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone

Cat. No.: B2481688
CAS No.: 905810-60-8
M. Wt: 219.24
InChI Key: OKEZPBLSYFRLPW-UHFFFAOYSA-N
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Description

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzodioxin ring system, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone typically involves the reaction of 1,4-benzodioxane-6-amine with cyclopropyl carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including Alzheimer’s disease and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.

    (2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile: Explored for its anticonvulsant activity.

Uniqueness

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone stands out due to its unique combination of a benzodioxin ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c13-9-6-11-10(15-3-4-16-11)5-8(9)12(14)7-1-2-7/h5-7H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEZPBLSYFRLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC3=C(C=C2N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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